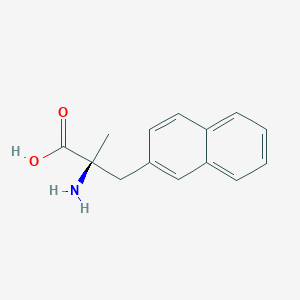

(2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

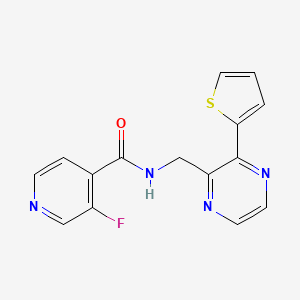

This compound is an amino acid derivative with a naphthyl group attached. The (2S) designation indicates that it is a chiral molecule and the configuration of the chiral center is S (from the Latin sinister, meaning left). The presence of both an amino and a carboxylic acid group classifies it as an amino acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable naphthyl derivative with a compound containing the amino and carboxylic acid functionalities. For example, a possible method could be the reaction of 2-naphthylmethylamine with a suitable carboxylic acid derivative .Molecular Structure Analysis

The molecular structure of this compound would consist of a naphthyl group (a two-ring aromatic system), a two-carbon chain bearing a methyl group, an amino group, and a carboxylic acid group .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The naphthyl group could also undergo reactions typical of aromatic systems .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both polar (amino and carboxylic acid) and nonpolar (naphthyl and methyl) groups would give it a range of potential interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling and Detection

- Fluorescence Derivatization for Biological Assays : The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, for fluorescence applications in biological assays was investigated. The derivatives exhibited strong fluorescence, making them suitable for bioanalytical applications, with emissions in the blue to deep red spectrum, beneficial for various assay conditions (Frade et al., 2007).

Material Science and Chemistry

- Single-Molecule Magnetism and Emission Properties : A study on dysprosium chemistry using 2-aminoisobutyric acid led to the discovery of a heptanuclear [Dy(III)7] cluster. This cluster demonstrated single-molecule magnetism behavior and blue-emitting properties, highlighting potential applications in the development of new materials for electronic and photonic devices (Canaj et al., 2012).

Protein Engineering and Biochemistry

- Genetic Incorporation into Proteins : The genetic incorporation of a 2-naphthol group into proteins in Escherichia coli through directed evolution showcased the versatility of using analogs of "(2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid" in protein engineering. This approach allowed for site-specific modifications, expanding the toolbox for protein design with potential applications in biotechnology and therapeutic development (Chen & Tsao, 2013).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Anti-Inflammatory Agents : Research on the synthesis of intermediates like 2-bromo-6-methoxynaphthalene, important for the development of non-steroidal anti-inflammatory drugs such as naproxen, demonstrated the critical role of naphthyl-containing compounds in medicinal chemistry. These studies underline the importance of efficient synthesis methods for intermediates derived from naphthyl compounds for pharmaceutical applications (Xu & He, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIAMTDWCDARAE-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)

![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)

![3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2756565.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)

![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)